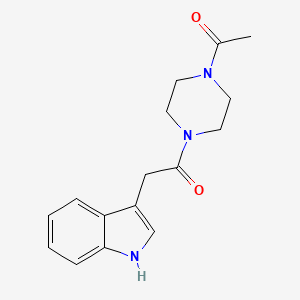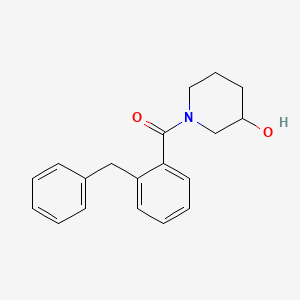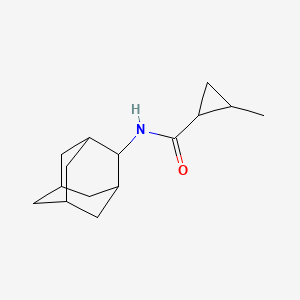
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. MPHP is structurally similar to other cathinone derivatives, such as mephedrone and methylone, which have been associated with adverse health effects and addiction. Despite its potential risks, MPHP has been the subject of scientific research due to its unique chemical properties and potential therapeutic applications.
作用機序
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts on the central nervous system by increasing the release of dopamine and serotonin, which are neurotransmitters that regulate mood and behavior. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the activity of dopaminergic and serotonergic neurons, which are associated with feelings of pleasure and reward.
Biochemical and physiological effects:
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications. It also causes hyperthermia, which can lead to dehydration and electrolyte imbalances. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been associated with seizures, psychosis, and other adverse health effects.
実験室実験の利点と制限
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neurochemical basis of behavior and cognition. However, its potential for abuse and addiction makes it a challenging substance to work with. Additionally, the synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone requires specialized equipment and expertise, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential use as a treatment for depression and other psychiatric disorders. Another area of interest is its potential use as a cognitive enhancer and performance enhancer. Additionally, there is a need for further research on the biochemical and physiological effects of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, as well as its potential for abuse and addiction. Overall, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex and fascinating substance that has the potential to advance our understanding of the brain and behavior.
合成法
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with pyrrolidine and 4-pyridinecarboxaldehyde. The resulting product is purified through chromatography and recrystallization to obtain (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in its pure form. The synthesis of (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and serotonin transporter, which are involved in the regulation of mood and behavior. (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. Additionally, (4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been investigated for its potential use as a cognitive enhancer and performance enhancer.
特性
IUPAC Name |
(4-methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-6-15(7-5-13)17(20)19-12-2-3-16(19)14-8-10-18-11-9-14/h4-11,16H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMIANTEUHKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)

![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)